Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate
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Overview
Description
“Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” is a complex organic compound that contains several functional groups and rings, including an isoquinoline ring, a phenyl ring, a furan ring, and a carboxylate group . Isoquinoline is a heterocyclic aromatic organic compound, similar to quinoline . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. Isoquinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .Scientific Research Applications
Bioreductively Activated Pro-drug Systems
Compounds related to Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate have been investigated for their potential as bioreductively activated pro-drug systems. For instance, derivatives involving nitrofuranylmethyl groups are explored for their ability to release therapeutic drugs selectively in hypoxic solid tumors, suggesting applications in targeted cancer therapy (Berry et al., 1997).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of this compound derivatives has led to the development of new synthetic methodologies. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the reaction conditions and diastereoselectivity, hinting at the versatile chemical nature and potential for diverse applications in medicinal chemistry (Kandinska et al., 2006).
Therapeutic Properties
A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative showcases potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's relevance in developing new therapeutic agents (Bonilla-Castañeda et al., 2022).
Anti-tuberculosis Activity
This compound derivatives have also been synthesized for their potential anti-tuberculosis activity. Their structural characterization and the evaluation of their biological activity against tuberculosis showcase the compound's application in addressing infectious diseases (Bai et al., 2011).
Anti-inflammatory and Cytotoxicity Evaluation
Derivatives have been evaluated for anti-inflammatory and cytotoxic effects, providing insights into their potential use in developing treatments for inflammation-related disorders. This research also explores the balance between therapeutic efficacy and cytotoxicity, crucial for drug development (Chen et al., 2006).
Future Directions
The future directions for the study of “Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmacological activities could be explored .
Mechanism of Action
Isoquinolines
are a type of heterocyclic compound. They are known to have a variety of therapeutic activities, and new isoquinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .
Furan derivatives
have taken on a special position in the realm of medicinal chemistry. An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .
Properties
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(18-11-6-14-24-18)25-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKUCYDTACUCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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